molecular formula C8H19NNa2O7P2 B1263118 Incadronate disodium hydrate

Incadronate disodium hydrate

Numéro de catalogue: B1263118
Poids moléculaire: 349.17 g/mol
Clé InChI: ZZFKAZHZSSJSSE-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Incadronate disodium hydrate, also known as this compound, is a useful research compound. Its molecular formula is C8H19NNa2O7P2 and its molecular weight is 349.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of Incadronate disodium hydrate in inhibiting bone resorption?

this compound acts as a squalene synthase inhibitor, blocking the mevalonate pathway essential for osteoclast-mediated bone resorption. This inhibition disrupts prenylation of small GTPases, leading to osteoclast apoptosis . Additionally, it suppresses bone loss in immobilized models by enhancing bone stiffness and load-bearing capacity, as demonstrated in rodent fracture studies . Methodologically, researchers should validate its activity via assays measuring caspase-3 activation (apoptosis marker) and TRAP staining (osteoclast activity) in cell cultures.

Q. How is the hydrate form of Incadronate disodium synthesized and characterized?

Hydrate synthesis typically involves crystallization from aqueous solutions under controlled humidity. Characterization requires thermogravimetric analysis (TGA) to quantify water content and X-ray diffraction (XRD) to confirm crystalline structure . For this compound, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical to verify purity and hydrate stability, as seen in analogous hydrate characterization for nucleotides .

Q. What are the recommended assays for assessing the efficacy of this compound in vitro?

Key assays include:

  • Osteoclast Resorption Assays : Use bone marrow-derived osteoclasts cultured on calcium phosphate substrates, with resorption pits quantified via scanning electron microscopy (SEM).
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining or Western blotting for Bax/Bcl-2 ratios .
  • Squalene Synthase Activity : Radiolabeled farnesyl pyrophosphate incorporation assays to measure enzymatic inhibition .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the long-term effects of this compound on bone microarchitecture?

Utilize immobilized rodent models (e.g., tail-suspension in rats) to simulate disuse osteoporosis. Employ micro-computed tomography (µCT) for 3D trabecular bone analysis, focusing on parameters like bone volume fraction (BV/TV) and trabecular thickness. Dosing regimens should align with pharmacokinetic studies, ensuring serum concentrations remain within the therapeutic window (e.g., 0.1–1 mg/kg, subcutaneous injection weekly) . Longitudinal studies (>12 weeks) are critical to assess rebound resorption post-treatment cessation.

Q. How can contradictory data on Incadronate’s effects on osteoblast activity be reconciled in preclinical studies?

Discrepancies may arise from differences in cell lineage (primary vs. immortalized osteoblasts) or dosing. Researchers should:

  • Standardize Models : Use primary human osteoblasts and compare with MG-63 or SaOS-2 cell lines.
  • Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to identify biphasic effects.
  • Pathway-Specific Profiling : Employ RNA-seq to differentiate Wnt/β-catenin vs. RANKL/OPG signaling modulation . Meta-analyses of published datasets can clarify context-dependent effects.

Q. What advanced analytical techniques are required to study the hydrate stability of Incadronate disodium under varying physiological conditions?

  • Dynamic Vapor Sorption (DVS) : To monitor water uptake/loss at controlled humidity (25°C, 0–95% RH).
  • Synchrotron XRD : For real-time structural analysis during dehydration .
  • Isothermal Titration Calorimetry (ITC) : To quantify binding affinity between Incadronate and water molecules . Stability in biological matrices (e.g., simulated body fluid) should be assessed via LC-MS to detect hydrate-to-anhydrate transitions .

Q. Methodological Notes

  • Hydrate Handling : Store at -20°C in desiccated containers to prevent hydration state changes, as recommended for structurally similar bisphosphonates .
  • Data Reproducibility : Use reference standards (e.g., USP-grade Incadronate) and validate assays with positive controls (e.g., zoledronate for osteoclast inhibition) .

Propriétés

Formule moléculaire

C8H19NNa2O7P2

Poids moléculaire

349.17 g/mol

Nom IUPAC

disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;hydrate

InChI

InChI=1S/C8H19NO6P2.2Na.H2O/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;;1H2/q;2*+1;/p-2

Clé InChI

ZZFKAZHZSSJSSE-UHFFFAOYSA-L

SMILES canonique

C1CCCC(CC1)NC(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+]

Synonymes

cimadronate
cycloheptylaminomethylene-1,1-bisphosphonate
hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate
hydronium incadronate
incadronate
YM 175
YM-175
YM175

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.